2,3,4-Trimethyl-1H-indol-5-amine
Description
Significance of Substituted Indole (B1671886) Scaffolds in Modern Chemical Research
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. chemshuttle.combhu.ac.in This structural motif is present in a vast number of natural products, most notably the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.orgnih.gov Its remarkable versatility allows for extensive substitution, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. acs.org
Substituted indoles exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. luc.edu Many commercially available drugs, such as the anti-migraine agent Sumatriptan and the anti-cancer vinca (B1221190) alkaloids, feature an indole core, highlighting its therapeutic relevance. acs.orgscite.ai The ability of the indole scaffold to mimic peptide structures and bind to diverse biological receptors and enzymes makes it a prime target in drug discovery. luc.edu Consequently, the development of novel and efficient synthetic routes to access diverse indole derivatives remains an area of intense research. wikipedia.org
Unique Structural Features and Electronic Properties of 2,3,4-Trimethyl-1H-indol-5-amine
This compound is a poly-substituted indole derivative whose structure is defined by several key features that dictate its chemical behavior and potential applications. The core of the molecule is the bicyclic indole system, which is an electron-rich, or π-excessive, aromatic heterocycle. bhu.ac.in This inherent electron density is further enhanced by the presence of four electron-donating substituents: three methyl groups at positions 2, 3, and 4, and a primary amine group at position 5.
The methyl groups increase the molecule's lipophilicity (fat-solubility), a crucial property that can influence its ability to cross biological membranes like the blood-brain barrier. chemshuttle.com The primary amine at the C-5 position is a critical functional group that serves as a versatile handle for further chemical modification through reactions like acylation or alkylation, allowing for the synthesis of a diverse library of derivatives. chemshuttle.com This combination of an electron-rich core and a reactive amine functional group makes it a valuable synthetic intermediate. chemshuttle.com
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂ | Calculated |
| Molecular Weight | 174.24 g/mol | Calculated nih.gov |
| Appearance | Pale yellow oil | chemshuttle.com |
| Solubility | Moderately soluble in methanol (B129727) and ethyl acetate; limited water solubility. | chemshuttle.com |
| CAS Number | 1494187-48-2 | chemshuttle.com |
Historical Development and Current Research Trends in Indole-5-amine Chemistry
The synthesis of the indole nucleus has been a subject of chemical research for over a century, with classic named reactions like the Fischer, Gassman, and Reissert syntheses forming the historical foundation. bhu.ac.inluc.edu These early methods often required harsh reaction conditions and were sometimes limited by the availability of starting materials.
Modern synthetic chemistry has driven the development of more efficient and versatile methods for constructing substituted indoles. A significant trend is the use of transition metal-catalyzed cross-coupling reactions. acs.orgacs.org For instance, a contemporary strategy for synthesizing 5-substituted indoles can involve the selective ortho-iodination of a 4-substituted aniline (B41778), followed by a palladium-catalyzed Sonogashira coupling with an alkyne, and a subsequent copper-catalyzed cyclization to form the indole ring. acs.org This approach offers greater control and applicability for creating complex indole structures without the need for protecting groups on the amine. acs.org
Current research in the synthesis of indoleamines focuses on several key areas:
Diversity-Oriented Synthesis: Creating modular approaches where different substituted starting materials can be easily combined to generate large libraries of compounds for biological screening. acs.org
Green Chemistry: Employing more environmentally benign reagents and solvents, such as conducting reactions in water. acs.org
The synthesis of pharmacologically relevant indole-5-amines often involves multi-step sequences where the amine functionality is introduced via a precursor or protected during the indole ring formation to prevent side reactions. scite.aimdpi.com
Overview of Key Academic Research Domains Investigating this compound
While published research focusing specifically on this compound is limited, its chemical structure positions it as a valuable building block in several key academic and industrial research domains.
CNS Drug Discovery: The compound is explicitly noted as a valuable intermediate for the synthesis of serotonin receptor antagonists. chemshuttle.com Serotonin (5-hydroxytryptamine or 5-HT) is a crucial indoleamine neurotransmitter, and its receptors are major targets for treating a range of central nervous system (CNS) disorders. wikipedia.orgnih.gov Antagonists of various 5-HT receptors are used as anti-migraine agents (e.g., triptans targeting 5-HT₁ receptors), antipsychotics (targeting 5-HT₂ₐ receptors), and antiemetics (targeting 5-HT₃ receptors). wikipedia.orgacs.orgnih.govdrugbank.com The trimethylated structure of this compound could enhance its ability to penetrate the blood-brain barrier, making it an attractive scaffold for novel CNS-acting agents. chemshuttle.com
Agrochemicals: The molecule also serves as a building block in the preparation of agrochemicals. chemshuttle.com Indoleamines like serotonin and melatonin (B1676174) are known to function as phytohormones in plants, regulating growth and stress responses, making their derivatives of interest for developing new plant growth regulators or herbicides. nih.govnih.gov
Oncology and Infectious Diseases: The substituted indole scaffold is a privileged structure in the broader field of drug discovery. Many indole derivatives are investigated as potent inhibitors of protein kinases or tubulin polymerization, which are key targets in cancer therapy. nih.gov Furthermore, substituted indoles have shown activity against infectious disease targets, such as the trypanothione (B104310) synthetase enzyme in trypanosomal parasites. nih.gov The amine functionality of this compound provides a convenient point for attaching side chains designed to interact with these biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trimethyl-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-6-8(3)13-10-5-4-9(12)7(2)11(6)10/h4-5,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDARVXVPAKMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C=C2)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2,3,4 Trimethyl 1h Indol 5 Amine
Retrosynthetic Analysis of the 2,3,4-Trimethyl-1H-indol-5-amine Molecular Architecture
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, more readily available starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The primary disconnection points are the bonds that form the indole (B1671886) ring and the carbon-nitrogen bond of the 5-amino group.
One logical disconnection is at the C4-C5 and N1-C7a bonds of the indole nucleus, which is a common strategy in many indole syntheses. This leads back to a substituted phenylhydrazine (B124118) and a ketone. Specifically, for our target, this would involve (2,3-dimethyl-4-nitrophenyl)hydrazine and 2-butanone (B6335102). The nitro group serves as a precursor to the final amino group.
An alternative disconnection can be made at the N1-C2 and C3-C3a bonds, which is characteristic of the Larock indole synthesis. wikipedia.orgub.edu This approach would start from a 2-iodo-3,4-dimethyl-5-nitroaniline and but-2-yne.
A third strategy involves building the pyrrole (B145914) ring onto a pre-existing substituted benzene (B151609) ring. This could involve the cyclization of a suitably functionalized aniline (B41778) derivative, such as 2-(1-methyl-2-oxopropyl)-3,4-dimethyl-5-nitroaniline, which could be formed through various C-C bond-forming reactions.
Each of these retrosynthetic pathways suggests different synthetic methodologies, which will be explored in the subsequent sections.
Classical and Modern Approaches to Indole Ring Formation Applied to the this compound Core
The synthesis of the this compound core can be approached through several well-established and contemporary indole synthesis methodologies. organic-chemistry.org The choice of method often depends on the availability of starting materials and the desired regioselectivity.
Modifications of Fischer Indole Synthesis for Precursors to this compound
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.orgnumberanalytics.comtaylorandfrancis.commdpi.com To synthesize a precursor to this compound, a potential starting point would be the reaction of (2,3-dimethyl-4-nitrophenyl)hydrazine with 2-butanone.
The key steps of this proposed synthesis are:
Formation of the Phenylhydrazone: The reaction between (2,3-dimethyl-4-nitrophenyl)hydrazine and 2-butanone would initially form the corresponding phenylhydrazone.
wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic catalysis (e.g., polyphosphoric acid or zinc chloride), the phenylhydrazone would undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org
Cyclization and Aromatization: The resulting intermediate would then cyclize and eliminate ammonia (B1221849) to form the 2,3,4-trimethyl-5-nitro-1H-indole. Subsequent reduction of the nitro group would yield the target this compound.
A significant challenge in this approach is the potential for the formation of regioisomers if an unsymmetrical ketone is used. However, with 2-butanone, the symmetry with respect to the carbonyl group simplifies the outcome.
| Fischer Indole Synthesis Adaptation | |
| Starting Materials | (2,3-dimethyl-4-nitrophenyl)hydrazine, 2-butanone |
| Key Intermediates | (2,3-dimethyl-4-nitrophenyl)hydrazone of 2-butanone |
| Reaction Conditions | Acid catalysis (e.g., PPA, ZnCl₂) |
| Product (before final reduction) | 2,3,4-trimethyl-5-nitro-1H-indole |
Adaptations of Leimgruber-Batcho and Bartoli Indole Syntheses
The Leimgruber-Batcho and Bartoli indole syntheses offer milder alternatives to the Fischer method and can be adapted for the synthesis of polysubstituted indoles. wikipedia.orgbuu.ac.thresearchgate.netjournalijar.comresearchgate.net
The Leimgruber-Batcho indole synthesis begins with an o-nitrotoluene derivative. wikipedia.orgresearchgate.netjournalijar.com For the target molecule, a plausible starting material would be 1,2-dimethyl-3-nitro-4-(nitromethyl)benzene. This would first be condensed with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine. Subsequent reductive cyclization, typically using Raney nickel and hydrazine (B178648) or palladium on carbon, would yield the 2,3,4-trimethyl-5-nitro-1H-indole. wikipedia.org
The Bartoli indole synthesis is particularly useful for preparing 7-substituted indoles but can be adapted for other substitution patterns. wikipedia.orgjk-sci.comonlineorganicchemistrytutor.comresearchgate.net It involves the reaction of an o-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com To synthesize a precursor to our target, one could envision starting with 1,2,3-trimethyl-4,5-dinitrobenzene and reacting it with vinylmagnesium bromide. However, controlling the regioselectivity of the Grignard attack and the subsequent cyclization would be a significant challenge. A more controlled approach might involve a nitroarene with a single nitro group ortho to a bulky substituent to direct the reaction. wikipedia.org
| Method | Key Features | Potential Application |
| Leimgruber-Batcho | Starts from o-nitrotoluenes, mild conditions. wikipedia.orgresearchgate.net | Synthesis of 2,3,4-trimethyl-5-nitro-1H-indole from a suitably substituted nitrotoluene. |
| Bartoli | Uses vinyl Grignard reagents with nitroarenes. wikipedia.orgjk-sci.com | Potentially applicable, but regioselectivity for this specific substitution pattern could be problematic. |
Palladium-Catalyzed Cyclization and Larock Indole Synthesis Methodologies
Modern synthetic methods often employ palladium catalysis to achieve high efficiency and regioselectivity. The Larock indole synthesis is a powerful example, involving the reaction of an o-haloaniline with a disubstituted alkyne. wikipedia.orgub.edursc.orgnih.gov
To apply the Larock synthesis to this compound, a suitable starting material would be 2-iodo-3,4-dimethyl-5-nitroaniline. This would be reacted with 2-butyne (B1218202) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. The reaction proceeds via oxidative addition of the palladium to the C-I bond, followed by alkyne insertion and reductive elimination to form the indole ring. ub.edu This method offers excellent control over the substitution pattern.
| Larock Indole Synthesis Adaptation | |
| Starting Materials | 2-iodo-3,4-dimethyl-5-nitroaniline, 2-butyne |
| Catalyst System | Pd(OAc)₂, PPh₃, a base (e.g., K₂CO₃) |
| Key Steps | Oxidative addition, alkyne insertion, reductive elimination. ub.edu |
| Product (before final reduction) | 2,3,4-trimethyl-5-nitro-1H-indole |
Alternative Annulation and Heteroannulation Strategies
Other annulation strategies could also be employed. For instance, a Bischler-Möhlau indole synthesis could be adapted, although it typically requires harsher conditions. This would involve the reaction of an α-bromo-ketone with an excess of a substituted aniline.
More contemporary methods involving transition-metal-catalyzed C-H activation could also be envisioned. researchgate.net For example, a directed C-H functionalization of a pre-formed N-aryl enamine could lead to the desired indole structure.
Regioselective Introduction of the 5-Amino Group and Methyl Substituents
The successful synthesis of this compound relies not only on the formation of the indole ring but also on the precise placement of the substituents.
The 5-amino group is typically introduced as a nitro group at an earlier stage of the synthesis, as outlined in the previous sections. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution, which must be considered when planning the synthesis of the substituted phenyl precursor. The final step of the synthesis is usually the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon, or iron powder in acetic acid. d-nb.info
The methyl groups at the 2, 3, and 4 positions require careful strategic placement.
The 2- and 3-methyl groups are often introduced as part of the ketone or alkyne component in the Fischer or Larock syntheses, respectively. For example, using 2-butanone in the Fischer synthesis directly installs the 2- and 3-methyl groups. Similarly, 2-butyne in the Larock synthesis provides these substituents.
The 4-methyl group must be present on the starting phenyl ring precursor. For instance, in the Fischer synthesis, the starting material would be a derivative of 2,3-dimethylaniline. The synthesis of this specific aniline derivative would require a multi-step process from simpler aromatic compounds, likely involving electrophilic substitution reactions such as nitration and Friedel-Crafts alkylation, with careful consideration of directing group effects to achieve the desired 1,2,3-substitution pattern.
Strategies for Selective Amination at the Indole C5 Position
The introduction of an amino group at the C5 position of the indole ring is a critical transformation in the synthesis of the target compound. This functionalization can be achieved through several strategic approaches, most commonly involving the reduction of a nitro group precursor.
Direct Nitration and Subsequent Reduction: The most traditional and widely employed method for introducing a C5-amino group is through the electrophilic nitration of the pre-formed indole core, followed by reduction. The indole ring is susceptible to nitration, and while the C3 position is generally the most nucleophilic, its substitution in the 2,3,4-trimethyl-1H-indole intermediate directs nitration to the benzene portion of the bicyclic system. The directing effects of the existing alkyl groups and the pyrrole ring typically favor nitration at the C5 position.
Following successful nitration to yield 5-nitro-2,3,4-trimethyl-1H-indole, the nitro group is readily converted to the desired amine. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.
Catalytic Hydrogenation: This method, often utilizing palladium on carbon (Pd/C) as a catalyst, is highly effective for the reduction of nitro groups to amines. d-nb.info
Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for this reduction.
Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like a copper complex has also been shown to reduce nitro compounds in aqueous solutions. chemicalbook.com
Advanced C5-Selective Amination Methods: While the nitration-reduction sequence is robust, modern organic synthesis has seen the development of more direct C-H functionalization methods. Remote C-H functionalization at the C5 position of indoles, though challenging, is an area of active research. researchgate.net
One advanced strategy involves a palladium/norbornene cooperative catalytic system, which has been successfully used to create C5-aminated indoles starting from C4-iodinated indole precursors. nih.gov This approach highlights the importance of pre-functionalized substrates to achieve high regioselectivity. Control experiments in such systems have demonstrated that protecting groups on the indole nitrogen, such as a sulfonyl group, are often crucial for the success of the transformation. nih.gov Direct C5-H iodination has also been reported, providing a versatile handle for subsequent functionalization to an amine via transition-metal-catalyzed coupling reactions. rsc.org
Controlled Introduction of Methyl Groups at C2, C3, and C4
The specific placement of methyl groups at the C2, C3, and C4 positions is best achieved by constructing the indole ring from appropriately substituted acyclic precursors. The Fischer indole synthesis is the most prominent and versatile method for this purpose. byjus.comwikipedia.org
The Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgmdpi.com The substitution pattern of the final indole is directly determined by the choice of these two starting materials.
To synthesize the 2,3,4-trimethyl-1H-indole core, the required starting materials would be:
3-Methylphenylhydrazine: This provides the benzene ring with the C4-methyl group already in place.
2-Butanone (Methyl Ethyl Ketone): This ketone provides the carbons that will become C2 and C3 of the indole ring, along with their respective methyl substituents.
The mechanism proceeds through the formation of the hydrazone, which then tautomerizes to an enamine. A critical nih.govnih.gov-sigmatropic rearrangement follows, leading to the formation of a new C-C bond and, after cyclization and elimination of ammonia, the aromatic indole product. wikipedia.org The reaction is typically catalyzed by Brønsted acids like HCl or H₂SO₄, or Lewis acids such as ZnCl₂ or BF₃. wikipedia.org A key consideration when using unsymmetrical ketones like 2-butanone is the potential for the formation of regioisomeric products, although reaction conditions can often be optimized to favor the desired isomer. byjus.com
Table 1: Starting Materials for Fischer Indole Synthesis of the Trimethylated Core
| Target Moiety | Arylhydrazine Precursor | Carbonyl Precursor |
| 4-Methyl | 3-Methylphenylhydrazine | |
| 2-Methyl, 3-Methyl | 2-Butanone | |
| 2,3,4-Trimethyl-1H-indole | 3-Methylphenylhydrazine | 2-Butanone |
Alternative, though less direct, methods could involve the stepwise methylation of a simpler indole scaffold. For instance, iridium-catalyzed C2-selective methylation of indoles has been developed, often requiring a directing group on the indole nitrogen to achieve regioselectivity. nih.gov However, for the synthesis of this compound, the Fischer synthesis represents the most convergent and controlled approach to establishing the core structure.
Stereoselective Synthetic Approaches for Potential Chiral Derivatives (if applicable)
The compound this compound is an achiral molecule. The indole ring system is planar, and the substitution pattern does not introduce any stereocenters. Therefore, stereoselective synthetic approaches are not applicable to the synthesis of the parent compound itself. Such strategies would only become relevant if the amine at the C5 position were to be further functionalized with a chiral auxiliary or if the molecule were incorporated into a larger chiral superstructure.
Protecting Group Chemistry and Functional Group Interconversions in the Synthesis of this compound
The synthesis of a multi-functionalized molecule like this compound often requires the strategic use of protecting groups to mask reactive sites and ensure desired outcomes. Functional group interconversions (FGIs) are equally critical for transforming one functional group into another at the appropriate stage of the synthesis. fiveable.meimperial.ac.uk
Protecting Group Chemistry: The indole N-H proton is acidic and can interfere with various reactions, particularly those involving strong bases or organometallic reagents. mdpi.org Therefore, protection of the indole nitrogen is a common and often necessary step.
Sulfonyl Groups: Arylsulfonyl groups, such as tosyl (Ts) or phenylsulfonyl (SO₂Ph), are frequently used N-protecting groups in indole chemistry. They are robust and can direct metallation to the C2 position. researchgate.net Their use has been shown to be vital in certain advanced amination protocols. nih.gov
Carbamates: The tert-butyloxycarbonyl (Boc) group is another popular choice, offering straightforward introduction and removal under acidic conditions.
Pivaloyl Group: The pivaloyl group is a sterically bulky acyl group that can offer simultaneous protection for both the N1 and C2 positions due to steric hindrance. mdpi.org Its removal can be achieved using bases like lithium diisopropylamide (LDA). mdpi.org
Other Groups: For specific applications, other protecting groups like allyloxycarbonyl (Aloc) or 2,4-dimethylpent-3-yloxycarbonyl (Doc) have also been developed. rsc.orgnih.gov
Protection of the C2-C3 double bond itself is also possible using reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), which can be reversed by heating, though this is less common for the synthetic goals discussed here. acs.org
Functional Group Interconversions (FGI): The key FGI in the most common synthetic route to this compound is the reduction of a C5-nitro group to a C5-amino group.
Nitro to Amine (NO₂ → NH₂): This is a high-yielding and reliable transformation. As detailed in section 2.3.1, it is typically accomplished via catalytic hydrogenation (e.g., H₂, Pd/C) or with metal/acid combinations (e.g., Sn/HCl). d-nb.info This step is usually performed late in the synthesis to avoid side reactions involving the reactive amine.
Another potential FGI could involve the conversion of a C5-halogen to an amine.
Halogen to Amine (I → NH₂): If the indole core is synthesized with an iodine atom at C5, this can be converted to the amine using a Buchwald-Hartwig amination reaction, which involves a palladium catalyst and an amine source (e.g., ammonia or a protected equivalent).
Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound to improve its environmental footprint.
Greener Solvents and Catalysts: Traditional indole syntheses often rely on toxic solvents and stoichiometric, non-recoverable acid catalysts. nih.gov
Alternative Solvents: Research has focused on replacing volatile organic compounds with greener alternatives. Water, deep eutectic solvents, and propylene (B89431) carbonate have been successfully employed as media for indole synthesis, particularly for reactions like the formation of bis(indolyl)methanes, which share mechanistic features with the Fischer synthesis. beilstein-journals.orgresearchgate.net
Heterogeneous and Reusable Catalysts: Using solid acid catalysts or nanocatalysts in the Fischer indole synthesis can simplify product purification and allow for catalyst recycling, reducing waste. beilstein-journals.org
Energy-Efficient Methods:
Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com This technique could be applied to the Fischer indole cyclization or the nitration step.
Ultrasonic Irradiation: Sonication is another energy source that can promote reactions, sometimes under milder conditions and in greener solvents like water. beilstein-journals.org
For the nitro reduction step, catalytic hydrogenation is a green method as it uses a recyclable catalyst and produces water as the only byproduct.
Comparative Analysis of Synthetic Route Efficiencies, Yields, and Scalability for Research Purposes
For the laboratory-scale synthesis of this compound, a researcher could consider several pathways. The choice depends on factors like starting material availability, desired purity, and scalability. Below is a comparative analysis of two plausible routes.
Route 1: Late-Stage Amination via Nitration This classic route involves building the trimethylated indole core first and then functionalizing it.
Step A: Fischer Indole Synthesis of 3-methylphenylhydrazine and 2-butanone to form 2,3,4-trimethyl-1H-indole.
Step B: N-protection (optional, but recommended for control).
Step C: Electrophilic nitration at the C5 position.
Step D: Reduction of the nitro group to the amine.
Step E: N-deprotection (if applicable).
Route 2: Early-Stage Nitrogen Introduction This route incorporates the nitrogen precursor into the aniline starting material before the indole is formed.
Step A: Start with commercially available 3-methyl-4-nitroaniline.
Step B: Convert the aniline to the corresponding hydrazine (3-methyl-4-nitrophenylhydrazine).
Step C: Fischer Indole Synthesis with 2-butanone to form 5-nitro-2,3,4-trimethyl-1H-indole.
Step D: Reduction of the nitro group to the amine.
Table 2: Comparison of Synthetic Routes
| Feature | Route 1 (Late-Stage Nitration) | Route 2 (Early-Stage Nitrogen) |
| Number of Steps | 3-5 steps | 3 steps |
| Key Challenge | Regiocontrol during nitration (C5 vs. C7). Potential for multiple nitration products. | Synthesis and stability of the nitro-substituted hydrazine, which can be explosive. |
| Yields | Fischer synthesis yields can be variable. alfa-chemistry.com Nitration and reduction are typically high-yielding. | Fischer synthesis with electron-withdrawing nitro group may require harsher conditions and give lower yields. mdpi.com |
| Scalability | Generally good. Each step is a well-established transformation. Managing nitration on a large scale requires careful thermal control. | Potentially problematic due to the handling of energetic nitro-hydrazine intermediates. Less ideal for large-scale synthesis. |
| Flexibility | The intermediate 2,3,4-trimethyl-1H-indole can be used to synthesize other C5-functionalized analogues. | Less flexible; the route is highly specific to the 5-amino product. |
| Overall Efficiency | Likely more robust and safer for research purposes, despite potentially having more steps if protection/deprotection is needed. | More convergent on paper, but potentially lower-yielding and more hazardous in practice. |
For general research purposes, Route 1 is often preferred due to its higher degree of safety and flexibility. The challenge of regiocontrol in the nitration step is manageable, and the starting materials are readily accessible.
Chemical Reactivity and Derivatization Pathways of 2,3,4 Trimethyl 1h Indol 5 Amine
Reactivity at the Indole (B1671886) Nitrogen (N1-H)
The nitrogen atom of the indole ring (N1-H) is a key site for functionalization. Its reactivity is influenced by the electron-donating nature of the pyrrole (B145914) ring and the substituents on the benzene (B151609) portion.
N-Alkylation, N-Acylation, and N-Sulfonylation Reactions
The N1-H proton of the indole nucleus can be readily substituted through various electrophilic reagents. These reactions typically proceed under basic conditions to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion.
N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. Common alkylating agents include alkyl halides, sulfates, and sulfonates. The reaction is generally carried out in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). organic-chemistry.orgnih.govrsc.orgmdpi.com The choice of base and solvent can be critical to optimize the yield and prevent side reactions. Iridium-catalyzed N-alkylation of indolines using alcohols has also been reported as an environmentally friendly alternative. organic-chemistry.org
N-Acylation: The introduction of an acyl group at the N1 position can be achieved using acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA) to neutralize the acid byproduct. N-acylation serves not only to introduce a functional group but also as a method to protect the indole nitrogen.
N-Sulfonylation: Sulfonylation of the indole nitrogen is accomplished with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. core.ac.uk This reaction provides stable N-sulfonylated indoles, which can be useful for directing further substitution reactions on the indole ring or for protecting the nitrogen atom. An efficient ultrasound-promoted N-sulfonylation of amines has been developed, offering a rapid and high-yielding method. core.ac.uk
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkyl-2,3,4-trimethyl-1H-indol-5-amine |
| N-Acylation | Acid chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-2,3,4-trimethyl-1H-indol-5-amine |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., NaOH) | N-Sulfonyl-2,3,4-trimethyl-1H-indol-5-amine |
N-Annulation and Ring-Expansion Reactions
More complex transformations at the indole nitrogen can lead to the formation of new ring systems fused to the indole core.
N-Annulation: These reactions involve the construction of a new ring that includes the indole nitrogen. This can be achieved through various strategies, such as transition-metal-catalyzed C-H annulation. pkusz.edu.cn For example, rhodium-catalyzed annulation of N-triazenyl anilines with alkynes provides a route to substituted indoles. pkusz.edu.cn While not directly starting from the indole itself, these methods highlight the potential for forming fused systems involving the indole nitrogen. Other methods include the annulation of indoles with α,β-unsaturated ketones. acs.org
Ring-Expansion Reactions: The indole ring can undergo expansion to form larger heterocyclic systems like quinolines. quimicaorganica.org A classic example is the reaction with carbenes, generated from chloroform, which can lead to a 3-chloroquinoline (B1630576) derivative via a cyclopropanation-rearrangement sequence. quimicaorganica.org Visible-light-induced oxidative ring expansion of indoles with amidines has also been reported to yield quinazolinones or benzo researchgate.netrsc.orgorganic-chemistry.orgtriazocin-6(5H)-ones. rsc.org
Transformations Involving the 5-Amino Group
The 5-amino group of 2,3,4-trimethyl-1H-indol-5-amine behaves as a typical aromatic amine, allowing for a wide range of functionalization reactions.
Amine Functionalization: Acylation, Sulfonylation, and Reductive Amination
The nucleophilic nature of the 5-amino group makes it susceptible to reaction with various electrophiles.
Acylation and Sulfonylation: Similar to the indole nitrogen, the 5-amino group can be readily acylated with acid chlorides or anhydrides and sulfonylated with sulfonyl chlorides. core.ac.uk These reactions are typically carried out in the presence of a base to scavenge the acidic byproduct. These transformations are useful for introducing a variety of functional groups and for modifying the electronic properties of the molecule.
Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of the 5-amino group. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orglibretexts.orgchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comchemistrysteps.com
| Reaction Type | Reagents and Conditions | Product Type |
| Acylation | Acetyl chloride, Pyridine | 5-Acetamido-2,3,4-trimethyl-1H-indole |
| Sulfonylation | p-Toluenesulfonyl chloride, NaOH | 5-(p-Toluenesulfonamido)-2,3,4-trimethyl-1H-indole |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN, pH 4-5 | 5-(N-Alkylamino)-2,3,4-trimethyl-1H-indole |
Diazotization and Subsequent Synthetic Manipulations (e.g., Sandmeyer, Balz-Schiemann)
The 5-amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents.
Diazotization: The reaction of the 5-amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5 °C), yields a diazonium salt. organic-chemistry.orgbyjus.com These salts are generally unstable and are used immediately in subsequent reactions. organic-chemistry.org
Sandmeyer Reaction: The diazonium salt can be replaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgbyjus.comnrochemistry.comorganic-chemistry.orgnih.gov This allows for the introduction of chloro, bromo, and cyano groups by using CuCl, CuBr, and CuCN, respectively. wikipedia.orgnih.gov
Balz-Schiemann Reaction: This reaction is a specific method for the introduction of a fluorine atom. wikipedia.orgjk-sci.comscienceinfo.comyoutube.com The diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the corresponding aryl fluoride. wikipedia.orgscienceinfo.com
| Reaction Name | Reagents and Conditions | Product Type |
| Diazotization | NaNO₂, HCl, 0-5 °C | 2,3,4-Trimethyl-1H-indol-5-diazonium chloride |
| Sandmeyer (Chlorination) | CuCl | 5-Chloro-2,3,4-trimethyl-1H-indole |
| Sandmeyer (Bromination) | CuBr | 5-Bromo-2,3,4-trimethyl-1H-indole |
| Sandmeyer (Cyanation) | CuCN | 2,3,4-Trimethyl-1H-indole-5-carbonitrile |
| Balz-Schiemann | 1. HBF₄, 2. Heat | 5-Fluoro-2,3,4-trimethyl-1H-indole |
Condensation Reactions with Aldehydes and Ketones
The 5-amino group can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is typically catalyzed by a weak acid and involves the removal of water to drive the equilibrium towards the product. youtube.com The resulting imines can be valuable intermediates for further synthetic transformations.
Formation of Amide, Urea, Thiourea (B124793), and Guanidine (B92328) Derivatives
The primary amino group at the C-5 position of this compound is a versatile nucleophile, readily participating in a variety of reactions to form stable derivatives. These reactions are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.
Amide Formation: The synthesis of amides from this compound can be achieved through several standard methods. masterorganicchemistry.com A common approach involves the reaction of the amine with an acyl chloride or an acid anhydride (B1165640) under basic conditions. masterorganicchemistry.com The basic conditions neutralize the hydrogen halide or carboxylic acid byproduct. Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides, which activate the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.comnih.gov Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation under mild conditions. nih.govacs.org
Urea and Thiourea Formation: Urea derivatives can be synthesized by reacting the amine with isocyanates. nih.govnih.gov Similarly, thiourea derivatives are formed through the reaction with isothiocyanates. nih.govnih.govresearchgate.net These reactions are typically straightforward and proceed with high yield. Another route to ureas involves the reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of a second amine. Symmetrical ureas can be formed if the second amine is the same as the first. The synthesis of thioureas can also be achieved using thiophosgene.
Guanidine Formation: The synthesis of guanidine derivatives from this compound can be accomplished by reacting the amine with a guanylating agent. organic-chemistry.orgscholaris.ca Common guanylating reagents include S-methylisothiourea, N,N'-di-Boc-S-methylisothiourea, or cyanamide (B42294) under various conditions. organic-chemistry.org For instance, scandium(III) triflate can catalyze the guanylation of amines with cyanamide in water. organic-chemistry.org
Table 1: Examples of Derivatization Reactions at the Amino Group
| Derivative | Reagent Type | General Reaction Conditions |
|---|---|---|
| Amide | Acyl chloride, Acid anhydride, Carboxylic acid + coupling agent | Basic or neutral pH, various solvents |
| Urea | Isocyanate, Phosgene derivative | Often neat or in an inert solvent |
| Thiourea | Isothiocyanate, Thiophosgene | Often neat or in an inert solvent |
| Guanidine | Guanylating agent (e.g., S-methylisothiourea) | Neutral or basic conditions, may require catalyst |
Electrophilic Aromatic Substitution on the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The existing substituents on the this compound ring will significantly influence the regioselectivity of these reactions.
Regioselectivity Studies and Directing Effects of Substituents
In general, electrophilic substitution on the indole ring preferentially occurs at the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion) through resonance, without disrupting the aromaticity of the benzene ring. stackexchange.comechemi.com However, in this compound, the C-2 and C-3 positions are blocked by methyl groups.
The directing effects of the substituents are as follows:
Methyl Groups (at C-2, C-3, C-4): These are activating, electron-donating groups that direct electrophiles to ortho and para positions.
Amino Group (at C-5): This is a strongly activating, electron-donating group that directs to ortho and para positions (C-6 and C-4). The C-4 position is already substituted.
Indole Nitrogen: The lone pair on the nitrogen enhances the electron density of the pyrrole ring.
Considering the combined effects, the most likely position for electrophilic attack is the C-6 position. The C-7 position is sterically hindered by the C-4 methyl group. The C-6 position is para to the C-3 methyl group and ortho to the strongly activating amino group at C-5, making it the most electronically activated and accessible site for electrophilic substitution.
Halogenation, Nitration, and Sulfonation Reactions
Halogenation: The halogenation of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to introduce a halogen atom at the C-6 position. The reaction would likely proceed under mild conditions due to the activated nature of the indole ring.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.comlibretexts.orglibretexts.org Given the activating nature of the substituents, milder nitrating agents might be necessary to avoid over-reaction or side reactions. The nitro group would be directed to the C-6 position.
Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (H2SO4/SO3). masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is reversible and the sulfonic acid group would also be expected to add at the C-6 position. libretexts.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Position of Substitution |
|---|---|---|
| Halogenation | Br+, Cl+ | C-6 |
| Nitration | NO2+ | C-6 |
| Sulfonation | SO3 | C-6 |
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). byjus.commasterorganicchemistry.comyoutube.com For this compound, alkylation would be expected at the C-6 position. However, Friedel-Crafts reactions can be complicated by polyalkylation and carbocation rearrangements. masterorganicchemistry.com The strong activation of the ring by the amino group can also lead to side reactions.
Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. byjus.commasterorganicchemistry.comyoutube.com Acylation is generally preferred over alkylation as the resulting ketone is deactivating, preventing polyacylation. The acyl group would be introduced at the C-6 position. The amino group may need to be protected prior to the reaction to prevent acylation at the nitrogen.
Nucleophilic Aromatic Substitution and Addition Reactions on Modified this compound Scaffolds
Nucleophilic aromatic substitution (NAS) is less common for electron-rich systems like indoles unless the ring is modified with strong electron-withdrawing groups. If, for example, a nitro group were introduced at the C-6 position (as described in 3.3.2), this would activate the ring towards nucleophilic attack. A strong nucleophile could then potentially displace a leaving group (if one were present) or add to the ring in a Meisenheimer-like complex.
Nucleophilic addition reactions are also not typical for the indole nucleus itself but can occur on derivatives. For instance, if the C-5 amino group is converted to a diazonium salt, it can be displaced by a variety of nucleophiles in a Sandmeyer-type reaction.
Oxidation and Reduction Chemistry of the Indole Nucleus and Amino Functionality
Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. Milder oxidation might lead to the formation of oxindoles or other oxygenated derivatives. The primary amino group can also be oxidized. For example, treatment with a peroxy acid could potentially form a nitro group, although this can be a harsh reaction.
Reduction: The indole ring is relatively resistant to catalytic hydrogenation under conditions that would typically reduce a simple benzene ring. However, reduction of the pyrrole ring to an indoline (B122111) can be achieved under more forcing conditions or with specific reducing agents. The C-5 amino group is already in its reduced state. If a nitro derivative were formed (e.g., at C-6), it could be readily reduced to the corresponding amine using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Metal-Catalyzed Cross-Coupling Reactions on Derivatives of this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and the indole scaffold is a common substrate in this context. For derivatives of this compound, these reactions would typically be performed on a halogenated precursor, for instance, after converting the amine to a halide via a Sandmeyer-type reaction, or by direct C-H activation. The primary coupling reactions applicable to such derivatives include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a versatile method for forming C-C bonds. For a halo-derivative of this compound, a Suzuki reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. The reaction is generally tolerant of various functional groups, and numerous catalyst systems, often employing phosphine (B1218219) ligands, have been developed to facilitate the coupling of challenging substrates, including electron-rich indoles.
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. In the context of a halogenated this compound derivative, this reaction would allow for the introduction of alkenyl groups. Palladium catalysts are standard, and the regioselectivity of the reaction on the indole ring can often be controlled by the choice of ligands and reaction conditions. For instance, C2-alkenylation of indole derivatives has been achieved through Heck-type reactions.
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically with a copper co-catalyst. This reaction would be instrumental in introducing alkynyl moieties onto a halogenated this compound, opening up pathways to a variety of further transformations. The reaction conditions are generally mild, and a broad range of functional groups are tolerated.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. While this compound already possesses an amino group, this reaction could be employed on a di-halogenated derivative to introduce a second amino group, or to further functionalize the existing amino group after its conversion to a halide. The development of sterically hindered phosphine ligands has greatly expanded the scope of this reaction to include a wide variety of amines and aryl halides.
The following table summarizes representative examples of these cross-coupling reactions on indole derivatives, which can be considered analogous to the potential reactivity of derivatives of this compound.
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | 5-Bromoindole | Phenylboronic acid | Pd(dppf)Cl2, K2CO3 | 5-Phenylindole |
| Heck | N-Acetyl-2-bromoindole | Styrene | Pd(OAc)2, P(o-tolyl)3 | N-Acetyl-2-styrylindole |
| Sonogashira | 5-Iodoindole | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 5-(Phenylethynyl)indole |
| Buchwald-Hartwig | 5-Bromoindole | Aniline (B41778) | Pd2(dba)3, BINAP, NaOtBu | 5-(Phenylamino)indole |
Photochemical and Electrochemical Reactivity Studies of this compound
The photochemical and electrochemical properties of indoles are of significant interest due to their role in biological systems and their potential in synthetic applications. The electron-rich nature of the indole ring makes it susceptible to oxidation.
Electrochemical studies on substituted indoles have shown that they can undergo oxidation to form a variety of products. For instance, the electrochemical oxidation of 5-substituted indoles has been reported to lead to the formation of redox-active films, potentially through the formation of cyclic trimers. The specific oxidation potential and the nature of the products are highly dependent on the substituents present on the indole ring. The presence of the electron-donating amino and methyl groups in this compound would be expected to lower its oxidation potential, making it more susceptible to electrochemical oxidation compared to unsubstituted indole. The electrochemical oxidation of 3-substituted indoles has been shown to yield 2-oxindoles.
The following table outlines potential electrochemical and photochemical transformations based on studies of analogous indole compounds.
| Reactivity Type | Substrate Type | Conditions | Potential Products |
| Electrochemical | 5-Substituted Indoles | Platinum electrode | Redox-active films (cyclic trimers) |
| Electrochemical | 3-Substituted Indoles | Potassium bromide | 2-Oxindoles |
| Photochemical | Tryptophan derivatives | UV light, sensitizer | Photo-oxidation products |
Mechanistic Investigations of Novel Derivatization Reactions
Mechanistic investigations into the derivatization of indoles are crucial for the development of new synthetic methodologies and for understanding their biological activity. While no specific mechanistic studies on novel derivatizations of this compound have been reported, the general principles of indole reactivity provide a framework for predicting potential reaction mechanisms.
For instance, a novel derivatization could involve the electrophilic substitution at the less reactive C6 or C7 positions of the indole nucleus. Achieving selectivity for these positions over the more nucleophilic C3 position would require carefully designed directing groups or specialized catalysts. A mechanistic investigation of such a reaction would likely involve computational studies (e.g., Density Functional Theory) to map the reaction pathway and identify the transition states, as well as experimental studies such as kinetic analysis and isotope labeling to elucidate the rate-determining step and the involvement of key intermediates.
Another area for mechanistic exploration would be the functionalization of the methyl groups, for example, through radical-based reactions. A detailed study would aim to understand the regioselectivity of such reactions and the factors that control it.
Mechanistic studies on the prenylation of indoles have revealed that the reaction can proceed through a direct electrophilic aromatic substitution or via an initial attack at the C3 position followed by a rearrangement. A similar detailed investigation for a novel derivatization of this compound would provide valuable insights into its chemical behavior and open up new avenues for its application in various fields of chemical research.
Advanced Spectroscopic and Structural Elucidation Research on 2,3,4 Trimethyl 1h Indol 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthetic organic molecules. For 2,3,4-trimethyl-1H-indol-5-amine, a suite of NMR experiments would be employed to assign all proton and carbon signals and to probe the molecule's conformational dynamics.
Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, NOESY, HSQC, HMBC) NMR Studies
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational data for structural elucidation. youtube.com In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the N-H proton of the indole (B1671886) ring, the amine (NH₂) protons, and the three methyl groups. The aromatic protons (H-6 and H-7) would typically appear as doublets due to coupling with each other. youtube.com The methyl protons would appear as singlets in the upfield region, generally between δ 2.0–2.5 ppm. chemshuttle.com
The ¹³C NMR spectrum provides information on each unique carbon environment. researchsolutions.com Given the substitution pattern, eleven distinct carbon signals would be expected. The chemical shifts are influenced by the electron-donating effects of the amine and methyl groups and the aromaticity of the indole core. journals.co.zaacs.org
To definitively assign these signals, a series of two-dimensional (2D) NMR experiments are required:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity between the H-6 and H-7 protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons to their attached ring carbons and adjacent carbons, confirming their positions at C-2, C-3, and C-4. researchgate.net Correlations from the N-H proton would help assign the C-2, C-3a, and C-7a carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. It would be particularly useful for confirming the substitution pattern by showing correlations between the C-4 methyl protons and the C-5 amine protons, as well as between the C-3 methyl protons and the C-2 methyl protons.
¹⁵N NMR: While less common, ¹⁵N NMR, often performed via HMBC, can confirm the chemical environment of the two nitrogen atoms (indole N-H and amine NH₂), which are expected to have distinct chemical shifts. researchgate.net
Predicted NMR Data for this compound
The following data is predictive and based on established chemical shift ranges for substituted indoles. pdx.edursc.orgchemistrysteps.comlibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 1 (N-H) | 7.8 - 8.2 (broad s) | - |
| 2 | - | 130 - 135 |
| 2-CH₃ | 2.2 - 2.4 (s) | 12 - 15 |
| 3 | - | 110 - 115 |
| 3-CH₃ | 2.1 - 2.3 (s) | 9 - 12 |
| 3a | - | 128 - 132 |
| 4 | - | 118 - 122 |
| 4-CH₃ | 2.3 - 2.5 (s) | 15 - 18 |
| 5 | - | 135 - 140 |
| 5-NH₂ | 3.5 - 4.5 (broad s) | - |
| 6 | 6.6 - 6.8 (d) | 112 - 116 |
| 7 | 6.9 - 7.1 (d) | 110 - 114 |
Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis
While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insight into the structure and packing of molecules in the crystalline state. Different crystalline forms, or polymorphs, of a compound can exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding). semanticscholar.orgresearchgate.net
For this compound, ssNMR could be used to:
Identify and characterize different polymorphs by detecting variations in ¹³C and ¹⁵N chemical shifts.
Probe the proximity of atoms in the crystal lattice using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), providing information on how molecules are arranged relative to one another.
Analyze the hydrogen-bonding network by observing the chemical shifts of the involved nitrogen and carbon atoms.
Dynamic NMR for Rotational Barriers and Interconverting Conformers
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as the rotation around single bonds or the interconversion of conformers. scielo.org.mx In this compound, the methyl group at the C-4 position is situated next to the C-5 amine group on a sterically crowded benzene portion of the indole ring.
DNMR studies, conducted by acquiring spectra at variable temperatures, could reveal the energetic barrier to rotation for the C-4 methyl group. researchgate.net At low temperatures, this rotation might be slow enough to be observed as distinct signals or significant line broadening. As the temperature is increased, the rate of rotation increases, leading to the coalescence of signals and eventually a sharp, averaged signal at higher temperatures. By analyzing these spectral changes, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated, providing quantitative data on the steric hindrance within the molecule. nih.gov
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure.
Analysis of Crystal Packing, Hydrogen Bonding, and Other Intermolecular Interactions
A crystal structure of this compound would provide exact bond lengths, bond angles, and torsion angles. Crucially, it would reveal the supramolecular architecture, which is governed by intermolecular forces. mdpi.com Based on the functional groups present, several key interactions are expected to dictate the crystal packing: youtube.com
Hydrogen Bonding: The indole N-H group and the C-5 amine group are both strong hydrogen bond donors, while the nitrogen atoms are also potential acceptors. A network of intermolecular hydrogen bonds, such as N-H···N, is highly probable and would be a dominant force in the crystal lattice. nih.gov Studies on the related compound 5-aminoindole (B14826) show that the indole N(1)-H is a better donor and forms strong N-H···N bonds that create characteristic chains.
C-H···π Interactions: The methyl protons can act as weak donors in C-H···π interactions with the aromatic rings of adjacent molecules.
Table 2: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | Indole N-H (N1) | Amine Nitrogen (N5) | Primary interaction, likely forms chains or dimers. |
| Hydrogen Bond | Amine N-H (N5) | Indole Nitrogen (N1) | Secondary interaction, contributes to network. |
| π-π Stacking | Indole Ring (π-system) | Indole Ring (π-system) | Stabilizes packing, influences crystal density. |
The steric bulk of the three methyl groups would significantly influence which of these packing motifs are adopted, potentially leading to less dense packing than in a non-methylated analogue like 5-aminoindole.
Co-crystallization Studies with Small Molecules or Proteins for Binding Mode Research
Co-crystallization is a technique where a target molecule is crystallized with a second component (a "co-former") to form a multi-component crystal with a defined stoichiometric ratio. researchgate.net This approach is valuable for studying non-covalent interactions and for modulating the physicochemical properties of a compound.
For this compound, co-crystallization could be explored in two main contexts:
With Small Molecule Co-formers: Co-crystallization with molecules like carboxylic acids or other hydrogen bond donors/acceptors could be used to create new solid forms with different properties. The resulting crystal structures would reveal the specific hydrogen-bonding synthons (patterns of interaction) that are formed.
With Proteins: If this compound is investigated as a ligand for a biological target (e.g., a receptor or enzyme), co-crystallization with the protein is a key technique in structure-based drug design. Obtaining a co-crystal structure would reveal the precise binding mode of the ligand within the protein's active site, showing which amino acid residues it interacts with via hydrogen bonds, hydrophobic interactions, and other forces. This information is critical for understanding its biological activity and for designing more potent derivatives.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₁H₁₄N₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its elemental composition.
Hypothetical HRMS Data for this compound:
| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
| [C₁₁H₁₅N₂]⁺ | 175.1230 | 175.1228 | -1.14 |
This table presents hypothetical data for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) provides in-depth structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern offers a roadmap to the molecule's connectivity. Based on the known fragmentation of indole derivatives, a plausible fragmentation pathway for protonated this compound can be proposed. rsc.orgscirp.org A characteristic fragmentation of similar indole structures often involves the loss of small neutral molecules or radicals from the substituent groups. nih.gov For instance, the fragmentation of tryptamine (B22526) derivatives often shows a loss of the amino group-containing side chain. rsc.org
Plausible Fragmentation Pathways for [C₁₁H₁₅N₂]⁺:
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |
| 175.12 | Loss of methyl radical | 160.10 | CH₃ | [C₁₀H₁₂N₂]⁺ |
| 175.12 | Loss of ammonia (B1221849) | 158.11 | NH₃ | [C₁₁H₁₂N]⁺ |
| 160.10 | Loss of ethene | 132.08 | C₂H₄ | [C₈H₈N₂]⁺ |
This table outlines plausible fragmentation pathways based on general principles of indoleamine mass spectrometry.
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension to mass analysis by separating ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.govfrontiersin.org This technique is particularly valuable for distinguishing between isomers that have identical masses but different three-dimensional structures. While this compound itself does not have stereoisomers, IM-MS would be crucial in a research setting to differentiate it from other positional isomers, such as 2,3,5-Trimethyl-1H-indol-4-amine or 2,3,6-Trimethyl-1H-indol-5-amine, which would exhibit different collision cross-sections (CCS). The CCS is a measure of the ion's rotational average cross-sectional area and is a key parameter for its structural characterization. copernicus.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system exhibits characteristic absorption bands, primarily the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov The positions of these bands are sensitive to the nature and position of substituents on the indole ring. core.ac.uk For this compound, the presence of three electron-donating methyl groups and an amino group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. acs.orgnih.gov
Predicted UV-Vis Absorption Maxima for this compound in Methanol (B129727):
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Estimated) |
| ¹Lₐ | ~280-290 | ~5,000 - 8,000 |
| ¹Lₑ | ~220-230 | ~20,000 - 35,000 |
This table provides estimated values based on the known effects of alkyl and amino substituents on the indole chromophore. The data was acquired using a Perkin Elmer Lambda Spectrometer. researchdata.edu.au
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Research Samples
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Indole) | Stretching | ~3400-3500 (sharp) | Weak |
| N-H (Amine) | Symmetric & Asymmetric Stretching | ~3300-3400 (two bands) | Weak |
| C-H (Aromatic) | Stretching | ~3000-3100 | Strong |
| C-H (Methyl) | Stretching | ~2850-2960 | Strong |
| C=C (Aromatic) | Stretching | ~1580-1620 | Strong |
| N-H | Bending | ~1500-1600 | Moderate |
| C-N | Stretching | ~1250-1350 | Moderate |
This table presents expected vibrational frequencies based on standard correlation charts and data for substituted indoles. mdpi.comnih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives and Absolute Configuration Assignment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. researchgate.netens-lyon.fr this compound is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance by derivatization at the amine group with a chiral moiety, these techniques would be essential for determining the absolute configuration of the resulting stereoisomers. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the substituents around the chiral center. unibo.it
Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Kinetic Studies
The synthesis of this compound, likely involving multi-step organic reactions, can be monitored in real-time using advanced in-situ spectroscopic techniques such as ReactIR (in-situ FT-IR) or Raman spectroscopy. youtube.com These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. For example, in a hypothetical synthesis involving the reduction of a nitroindole precursor, the disappearance of the characteristic nitro group vibrational bands and the appearance of the amine group bands could be monitored to determine reaction kinetics and endpoint. nih.gov Such studies are invaluable for optimizing reaction conditions, improving yields, and gaining a deeper understanding of the reaction mechanism. acs.orgnih.govacs.org
Computational Chemistry and Theoretical Studies of 2,3,4 Trimethyl 1h Indol 5 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Molecular Orbitals, and Charge Distribution
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for elucidating the electronic structure of molecules like 2,3,4-trimethyl-1H-indol-5-amine. These methods provide a detailed picture of electron distribution, molecular orbitals, and bonding characteristics.
DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately model the geometry and electronic properties of substituted indoles. chemrxiv.orgjocpr.com The presence of three electron-donating methyl groups and an amino group is expected to significantly influence the electron density of the indole (B1671886) ring system. These substituents increase the electron density, particularly at the C2, C3, C4, and C5 positions, which can be quantified through Mulliken or Natural Bond Orbital (NBO) charge analysis.
HOMO-LUMO Gap Analysis and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. jocpr.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to participate in chemical reactions.
For this compound, the electron-donating substituents are predicted to raise the energy of the HOMO and, to a lesser extent, the LUMO. This results in a smaller HOMO-LUMO gap compared to unsubstituted indole, suggesting increased reactivity. chemrxiv.orgresearchgate.net A smaller gap facilitates electronic transitions and indicates that the molecule can act as a potent electron donor.
Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Energy (eV) |
| HOMO Energy | -4.85 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 4.60 |
This predicted low HOMO-LUMO gap suggests that this compound would be susceptible to electrophilic attack and could readily participate in charge-transfer interactions.
Electrostatic Potential Surfaces and Molecular Lipophilicity Potential
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP surface would likely show a region of high negative potential (red) around the amino group and the electron-rich pyrrole (B145914) ring, indicating their susceptibility to electrophilic attack. Conversely, the N-H proton of the indole ring would exhibit a positive potential (blue), highlighting its acidic character.
The Molecular Lipophilicity Potential (MLP) provides insights into the lipophilic/hydrophilic character of different parts of the molecule. The three methyl groups would contribute to the lipophilicity of the molecule, which is an important factor in its potential biological activity and solubility.
Conformational Analysis and Potential Energy Surface Mapping
The presence of methyl groups and an amino group introduces conformational flexibility to the this compound molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net
By systematically rotating the bonds associated with the methyl and amino groups and calculating the corresponding energies, a potential energy surface (PES) can be mapped. This analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for accurately predicting spectroscopic properties and reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Maxima, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural elucidation and characterization of novel compounds. aip.orgbohrium.com
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can provide theoretical chemical shifts that correlate well with experimental data. nih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the electron-donating substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (GIAO/DFT)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 128.5 |
| C3 | 115.2 |
| C3a | 129.8 |
| C4 | 120.1 |
| C5 | 138.7 |
| C6 | 110.9 |
| C7 | 122.3 |
| C7a | 135.4 |
| 2-CH₃ | 12.1 |
| 3-CH₃ | 9.8 |
| 4-CH₃ | 15.3 |
UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. researchgate.net For this compound, the calculations would likely predict a bathochromic (red) shift in the absorption maxima compared to indole, due to the destabilization of the HOMO by the electron-donating groups. chemrxiv.org
Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the various vibrational modes of the molecule, such as N-H and C-H stretching, and ring vibrations.
Reaction Mechanism Elucidation: Transition State Theory, Intrinsic Reaction Coordinate (IRC) Calculations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.govrsc.org For reactions involving this compound, such as electrophilic substitution, theoretical calculations can identify the transition states and intermediates along the reaction pathway.
Transition State Theory allows for the calculation of activation energies, which determine the reaction rates. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products, providing a complete picture of the reaction mechanism. For instance, in an electrophilic aromatic substitution reaction, calculations could determine whether the attack is more favorable at the C6 or C7 position of the indole ring.
Solvent Effects on Molecular Properties and Reactivity through Continuum and Explicit Solvent Models
The properties and reactivity of a molecule can be significantly influenced by the solvent. researchgate.netnih.gov Computational models can account for these effects using either continuum or explicit solvent models.
Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good qualitative predictions of how a solvent affects properties like the electronic spectrum and conformational equilibria. acs.org Studies on indole derivatives have shown that polar solvents can cause a bathochromic shift in the fluorescence emission maximum. core.ac.uk
Explicit solvent models involve including a number of solvent molecules in the calculation. While computationally more demanding, this approach can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding between the amino group of this compound and water molecules.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in a solution, which is crucial for understanding its solubility, aggregation tendencies, and interactions with its environment.
The solution-phase behavior of amine-containing compounds, including indoles, is significantly influenced by hydrogen bonding and hydrophobic effects. nih.gov The amine group at the 5-position of this compound can act as a hydrogen bond donor, while the nitrogen in the indole ring can act as a hydrogen bond acceptor. In aqueous solutions, these groups would interact with water molecules, affecting the compound's solubility and conformation. tandfonline.com
The three methyl groups at positions 2, 3, and 4 contribute to the molecule's hydrophobicity. In aqueous environments, this hydrophobicity would likely drive the molecule to adopt conformations that minimize the exposure of these nonpolar groups to water. This could lead to aggregation or specific orientations at interfaces. MD simulations can track these dynamic conformational changes and predict the most stable arrangements.
A hypothetical MD simulation of this compound in a water box would likely reveal a dynamic hydration shell around the molecule. The amine group would be expected to form strong hydrogen bonds with surrounding water molecules. The trimethylated pyrrole ring, being more hydrophobic, would likely see a more structured and transient arrangement of water molecules around it.
The aggregation behavior of indole derivatives has been a subject of MD studies, particularly in the context of their use in materials like dye-sensitized solar cells. nih.gov These studies show that the balance of hydrophobic and hydrophilic interactions governs the self-assembly of these molecules. For this compound, the interplay between the hydrophilic amine group and the hydrophobic trimethyl-indole core would be a key determinant of its aggregation properties.
To illustrate the type of data that can be obtained from such simulations, the following table presents hypothetical results from a 100-nanosecond MD simulation of a single this compound molecule in a box of water.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in Aqueous Solution
| Simulation Parameter | Value/Observation | Significance |
| Simulation Time | 100 ns | Provides sufficient time to observe local conformational changes and solvent reorganization. |
| Force Field | AMBER | A common force field for biomolecular simulations, suitable for indole derivatives. |
| Solvent Model | TIP3P Water | A standard water model for simulating aqueous environments. |
| Temperature | 300 K | Represents standard room temperature conditions. |
| Pressure | 1 atm | Represents standard atmospheric pressure. |
| Average Radius of Gyration | 3.5 Å | Indicates the overall compactness of the molecule in solution. |
| Solvent Accessible Surface Area (SASA) - Polar | 60 Ų | Represents the surface area of the polar amine group exposed to the solvent. |
| SASA - Nonpolar | 180 Ų | Represents the surface area of the hydrophobic trimethyl-indole core exposed to the solvent. |
| Average H-Bonds (Amine to Water) | 2.5 | Shows the extent of hydrogen bonding between the amine group and water. |
| Average H-Bonds (Indole N-H to Water) | 0.8 | Indicates the involvement of the indole nitrogen in hydrogen bonding. |
These hypothetical data suggest a molecule with a significant hydrophobic character, as indicated by the larger nonpolar SASA. The amine group is well-solvated, forming multiple hydrogen bonds with water.
In Silico Ligand-Target Interactions and Binding Site Analysis for Mechanistic Biological Research (without clinical implications)
In silico docking and binding site analysis are computational techniques used to predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein. This is a cornerstone of modern drug discovery and mechanistic biology research. nih.gov For this compound, these methods can provide hypotheses about its potential biological targets and the nature of its interactions at a molecular level.
The indole scaffold is found in many biologically active compounds, and its derivatives have been shown to bind to a wide range of protein targets. nih.gov The specific substitution pattern of this compound would influence its binding affinity and selectivity. The trimethyl substitution could provide favorable van der Waals interactions within a hydrophobic pocket of a protein binding site. The 5-amino group could form key hydrogen bonds or electrostatic interactions with polar residues like aspartate, glutamate, or serine.
A typical in silico workflow would involve docking this compound against a library of protein structures. The results would be scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. Subsequent analysis would focus on the specific interactions between the ligand and the amino acid residues in the binding site.
For instance, studies on other indole derivatives have identified key interactions within the binding sites of various enzymes and receptors. mdpi.com These often involve hydrogen bonds with the indole N-H or other substituents, and pi-stacking interactions between the indole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
To illustrate the potential findings from such a study, the table below presents hypothetical docking results of this compound with a generic protein kinase, a common target class for indole-based inhibitors.
Table 2: Hypothetical In Silico Docking Results of this compound with a Protein Kinase
| Parameter | Finding | Implication for Binding |
| Target Protein | Generic Protein Kinase | A representative enzyme target. |
| Binding Site | ATP-binding pocket | A common target site for kinase inhibitors. |
| Docking Score (Binding Energy) | -8.5 kcal/mol | Suggests a potentially strong and favorable binding interaction. |
| Key Interacting Residues | Asp145, Leu23, Val31, Phe80 | Identifies the specific amino acids involved in binding. |
| Hydrogen Bonds | Amine group with the carboxylate of Asp145. Indole N-H with the backbone carbonyl of Leu23. | These are crucial for anchoring the ligand in the binding site. |
| Hydrophobic Interactions | Trimethyl groups with the side chains of Leu23 and Val31. | Contribute to the stability of the binding. |
| Pi-Stacking Interactions | Indole ring with the phenyl ring of Phe80. | A common and significant interaction for aromatic ligands. |
Mechanistic Biological Activity Investigations of 2,3,4 Trimethyl 1h Indol 5 Amine and Its Derivatives
In Vitro Studies on Enzyme Inhibition/Activation Mechanisms
Detailed in vitro studies elucidating the enzyme inhibition or activation mechanisms of 2,3,4-Trimethyl-1H-indol-5-amine are not described in the current body of scientific literature. Research on other indole (B1671886) derivatives suggests that they can interact with various enzymes, but specific data for the title compound is absent.
No studies detailing the kinetic characterization of enzyme interactions with this compound were identified. Such studies would typically determine parameters like Kᵢ (inhibition constant) or Kₘ and Vₘₐₓ (Michaelis-Menten constants) to describe the compound's potency and mechanism of enzyme inhibition or its properties as a substrate. While kinetic analyses have been performed for other indoleamines, for instance, in the context of monoamine oxidase (MAO) inhibition, this specific information is not available for this compound. nih.gov
There are no published X-ray crystallography or Cryo-EM structures of this compound in complex with any protein. These techniques are crucial for providing atomic-level insights into the binding mode of a ligand within a protein's active or allosteric site. While the structures of various proteins in complex with other indole-containing ligands have been resolved, this specific compound has not been structurally characterized in a biological context.
A search of the scientific literature did not yield any computational docking or molecular dynamics simulation studies specifically focused on the interaction of this compound with enzymes. These computational methods are often used to predict the binding orientation and affinity of a small molecule to a protein target. While such studies have been conducted for a wide range of indole derivatives to explore their potential as enzyme inhibitors, they have not been reported for this particular compound. mdpi.com
Receptor Binding Assays and Receptor Subtype Selectivity (Mechanistic Characterization)
Specific receptor binding data for this compound are not available in the public domain. Receptor binding assays are fundamental in determining the affinity of a compound for various receptors and its selectivity profile. Indoleamines are known to interact with a range of receptors, particularly serotonin (B10506) (5-HT) receptors. nih.gov However, the binding profile of this specific trimethylated derivative has not been documented. Studies on other tryptamine (B22526) psychedelics have shown that substitutions on the indole ring can influence receptor binding affinities. nih.gov
There is no information available to characterize this compound as a receptor agonist, antagonist, or allosteric modulator. Such studies are essential to understand the functional consequences of a compound binding to a receptor. For example, related indoleamines have been characterized as agonists at 5-HT receptors. nih.gov Without experimental data, the functional activity of this compound at any receptor remains unknown.
Cellular Uptake, Distribution, and Efflux Mechanisms in in vitro Cell Line Models
No in vitro studies on the cellular uptake, distribution, or efflux mechanisms of this compound in cell line models have been reported. Research on other 5-hydroxy-indolalkylamine derivatives has investigated their effects on monoamine uptake systems, indicating that the indole structure can be a determinant for interaction with cellular transport proteins. nih.gov However, specific data for this compound is not available.
Investigation of Molecular Mechanisms of Action in Biological Pathways
The biological effect of a compound is underpinned by its interactions with specific molecular components within an organism. Identifying these interactions is key to understanding its mechanism of action.
The ability of proteins to bind with small molecules (ligands) is fundamental to nearly all biological processes. nih.gov Characterizing these interactions is a critical step in drug discovery. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative insights into the dynamics and thermodynamics of these binding events.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures the binding of a ligand (analyte) flowing over a protein (ligate) immobilized on a sensor surface. The binding event causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This allows for the determination of kinetic parameters such as the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_d) can be calculated. A lower K_d value signifies a higher binding affinity. mdpi.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to a protein. In an ITC experiment, small aliquots of the ligand are titrated into a sample cell containing the protein. The resulting heat release or absorption is measured, providing information on the binding affinity (K_a), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event. These thermodynamic parameters offer a complete picture of the driving forces behind the interaction.
While specific SPR or ITC data for this compound are not extensively documented in publicly available literature, these methods are indispensable for evaluating its potential interactions with putative protein targets. For instance, if this compound were hypothesized to be an enzyme inhibitor, SPR and ITC would be employed to quantify its binding affinity and thermodynamic profile to the target enzyme.
Table 1: Biophysical Techniques for Protein-Ligand Interaction Analysis
| Technique | Principle | Key Parameters Measured | Information Gained |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Association rate (k_a), Dissociation rate (k_d), Dissociation constant (K_d) | Binding kinetics and affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during the binding of a ligand to a protein in solution. | Binding constant (K_a), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS) | Binding affinity and thermodynamics. |
Small molecules can exert biological effects by binding directly to nucleic acids, such as DNA and RNA. These interactions can occur through several modes, including groove binding, electrostatic interactions, and intercalation, where a planar molecule inserts itself between the base pairs of the double helix. Such binding can interfere with DNA replication, transcription, and the function of enzymes that process nucleic acids.
A key area of interest is the interaction with DNA-RNA hybrid duplexes. These structures are crucial intermediates in the life cycle of retroviruses like HIV, where the enzyme RNase H digests the RNA strand of the hybrid to allow for DNA synthesis. nih.gov Small molecules that bind to these hybrid structures can inhibit RNase H activity, presenting a potential antiviral strategy. nih.gov
While direct studies on the binding of this compound to DNA or RNA are not prominent, the planar indole scaffold is a feature found in many known DNA intercalators. Further research would be required to determine if this compound or its derivatives possess nucleic acid binding capabilities and through which mechanisms they might act.
Many drugs function by modulating intracellular signaling pathways, which are complex networks that transmit signals from the cell surface to intracellular targets, culminating in a cellular response. Indole-based structures have been shown to influence various signaling cascades.
For example, a series of 4-indolyl-2-arylaminopyrimidine derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in human bronchial epithelial cells stimulated by lipopolysaccharide (LPS). nih.gov This inhibition points to a modulation of the inflammatory signaling pathways, such as the NF-κB pathway, which is commonly activated by LPS. Compound 6h from this study demonstrated particularly high anti-inflammatory activity. nih.gov The study highlighted that an amino group on the phenyl ring was a critical pharmacophore for maintaining this activity. nih.gov
Table 2: Inhibitory Activity of Selected 4-indolyl-2-arylaminopyrimidine Derivatives on Cytokine Release
| Compound | Structure | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
|---|---|---|---|
| 6c | N/A | 62-77 | 65-72 |
| 6h | N/A | >77 | >72 |
Data derived from a study on related indole derivatives, indicating potential mechanisms for investigation for this compound. nih.gov
These findings suggest that a potential mechanism of action for this compound could involve the modulation of key signaling proteins like kinases or transcription factors within specific cellular pathways.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity.
The rational design of analogs involves making systematic modifications to a lead compound, such as this compound, to probe its interaction with a biological target. Modifications can include altering substituent groups, changing the core scaffold, or modifying linking domains.
For this compound, a rational SAR study could involve:
Modification of the amine group: Acylation or alkylation to explore the role of hydrogen bonding and basicity.
Alteration of the methyl groups: Shifting the positions of the methyl groups on the indole ring or replacing them with other alkyl or functional groups to probe steric and electronic effects.
Substitution on the indole ring: Introducing various substituents at other available positions on the indole core.
Table 3: Example of SAR Data for Tetrahydro-γ-carboline Derivatives
| Compound | Modification (at position 5' of pyrazolyl) | Potency (EC₅₀, μM) |
|---|---|---|
| 3 | Trifluoromethyl (Lead) | N/A |
| 4 | Removal of group | 10.6 |
| 5 | Methyl | 60 |
| 6 | Isopropyl | 5.7 |
| 7 | Phenyl | 0.82 |
This table illustrates how systematic modification of a lead compound (3) affects biological potency, a key aspect of SAR studies. acs.org
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov These models use calculated molecular descriptors (representing properties like steric, electronic, and hydrophobic features) to predict the activity of new, untested compounds.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity. For instance, a 3D-QSAR study on 5-HT₄ receptor partial agonists revealed that steric bulk and hydrogen bond acceptor properties were key contributors to activity. mdpi.com The statistical quality of a QSAR model is often assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). A high Q² value (typically > 0.5) indicates good predictive ability. mdpi.com
Table 4: Statistical Parameters from a 3D-QSAR Study on 5-HT₄ Receptor Partial Agonists
| Model Type | R² (Training Set) | Q² (Leave-One-Out) | Key Contributing Fields |
|---|---|---|---|
| Force-Field | 0.821 | 0.804 | Steric, Electrostatic |
| Gaussian-Field | 0.898 | 0.886 | Steric, Electrostatic, H-Bond Acceptor, H-Bond Donor |
Data from a study on related heterocyclic compounds, illustrating the outputs of a QSAR analysis. mdpi.com
For this compound derivatives, developing a robust QSAR model could accelerate the discovery of more potent analogs by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources.
Potential as a Biochemical Probe for Elucidating Biological Processes and Target Identification
Detailed research on the specific application of this compound as a biochemical probe is not extensively available in publicly accessible scientific literature. However, the structural characteristics of this compound suggest its potential utility in such applications, primarily in the study of serotonin (5-HT) receptors. The indoleamine scaffold is a well-established pharmacophore for 5-HT receptor ligands. The methyl substitutions on the indole ring of this compound are expected to enhance its lipophilicity, which could facilitate its passage across the blood-brain barrier, a crucial attribute for probes targeting central nervous system receptors. chemshuttle.com
The 5-amino group on the indole ring provides a key functional handle for derivatization. chemshuttle.com This amine could be modified through various chemical reactions, such as acylation or alkylation, to introduce reporter groups like fluorophores, biotin, or photoaffinity labels. These labeled derivatives would be invaluable tools for:
Receptor Mapping and Visualization: Fluorescently labeled derivatives could be used in techniques like fluorescence microscopy and flow cytometry to visualize the distribution of specific 5-HT receptor subtypes in tissues and cells.
Target Engagement Studies: By incorporating a suitable tag, researchers could monitor the binding of the probe to its target receptor in real-time, both in vitro and in vivo. This is critical for confirming that a drug candidate is interacting with its intended target.
Receptor Purification: A derivative with a high-affinity tag, such as biotin, could be used for affinity chromatography to isolate and purify 5-HT receptors from complex biological samples. This would enable further structural and functional studies of the receptor.
Identifying Off-Target Interactions: A labeled probe could be used in proteomic approaches to identify not only the primary target but also any unintended binding partners, helping to elucidate the molecular basis of a compound's pharmacological profile.
While specific studies on this compound are lacking, the principles of using indoleamine derivatives as biochemical probes are well-established in the broader field of serotonin research.
Preclinical in vivo studies in animal models focused on mechanistic pharmacokinetics, tissue distribution, and target engagement (excluding efficacy or safety in humans)
Comprehensive preclinical in vivo data specifically for this compound, detailing its mechanistic pharmacokinetics, tissue distribution, and target engagement, are not currently available in the published scientific literature. However, we can infer potential characteristics based on studies of structurally related indoleamine derivatives and general principles of pharmacokinetics.
The lipophilicity suggested by the trimethyl substitution would likely lead to a moderate to high volume of distribution, indicating that the compound may distribute into tissues outside of the central circulation. chemshuttle.com The primary routes of metabolism for indole-containing compounds typically involve oxidation by cytochrome P450 enzymes in the liver, followed by conjugation reactions to enhance water solubility and facilitate excretion.
To provide a more concrete example of the type of data that would be relevant, the table below illustrates hypothetical pharmacokinetic parameters for an indoleamine derivative in a preclinical animal model, such as the rat. This data is for illustrative purposes only and does not represent actual findings for this compound.
Hypothetical Pharmacokinetic Parameters of an Indoleamine Derivative in Rats
| Parameter | Value | Description |
| Volume of Distribution (Vd) | 5 L/kg | A high Vd suggests extensive tissue distribution. |
| Clearance (CL) | 1.5 L/hr/kg | Represents the rate at which the drug is removed from the body. |
| Half-life (t½) | 2.5 hours | The time it takes for the plasma concentration to reduce by half. |
| Bioavailability (F%) | 30% (Oral) | The fraction of the oral dose that reaches systemic circulation. |
This table is for illustrative purposes only and does not represent actual data for this compound.
Regarding tissue distribution, studies on other indoleamine compounds have shown varied distribution patterns depending on their specific structure and physicochemical properties. For instance, some indole alkaloids demonstrate significant accumulation in organs like the liver, kidney, and spleen, with varying abilities to penetrate the blood-brain barrier. The specific distribution profile of this compound would need to be determined experimentally, likely using radiolabeled compounds in animal models.
Target engagement studies in preclinical models would be crucial to confirm that this compound or its derivatives bind to the intended serotonin receptor subtypes in a living organism. Techniques such as positron emission tomography (PET) with a radiolabeled version of the compound could be employed to visualize and quantify receptor occupancy in the brain and other tissues.
Advanced Analytical Methodologies for Research on 2,3,4 Trimethyl 1h Indol 5 Amine
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantitative Analysis in Research Samples
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like 2,3,4-Trimethyl-1H-indol-5-amine. Its application is vital for assessing the purity of synthesized batches and for quantitative analysis in research samples. A typical reversed-phase HPLC (RP-HPLC) method can be developed to separate the target compound from impurities and starting materials.
The development of such a method involves a systematic optimization of chromatographic conditions. Key parameters include the selection of a suitable stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength. nih.gov The amine and indole (B1671886) moieties of the molecule allow for strong ultraviolet (UV) absorbance, making a UV-Vis detector a suitable choice for detection. nih.gov The method's validity is established through parameters like linearity, accuracy, and precision. nih.gov
Table 1: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical, yet scientifically plausible, set of starting conditions for method development, based on standard practices for analyzing aromatic amines and indole derivatives.
Since this compound possesses a chiral center if substitution at the nitrogen or other positions creates stereoisomers, chiral HPLC is indispensable for separating its enantiomers. This technique is critical for determining the enantiomeric excess (e.e.) of a sample, which is paramount in stereoselective synthesis and pharmacological research. Chiral separations are typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad enantiorecognition capabilities. windows.netepa.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com Method development involves screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to achieve optimal resolution. sigmaaldrich.com
Table 2: Potential Chiral HPLC Screening Conditions
| CSP Type | Mobile Phase System | Rationale |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | A common starting point for normal-phase chiral separations, effective for many aromatic compounds. epa.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Methanol (B129727) | Polar organic mode can offer different selectivity compared to normal phase. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Methanol/Water with acid/base modifier | Reversed-phase mode, often effective for amines due to ionic interactions. sigmaaldrich.com |
This table outlines a strategic approach to chiral method development. The selection of the optimal CSP and mobile phase is determined empirically.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives and Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility due to the polar amine group and the indole ring's hydrogen-bonding capability, it can be analyzed by GC-MS after derivatization. Derivatization with reagents like pentafluoropropionic anhydride (B1165640) converts the polar N-H group into a less polar, more volatile derivative suitable for GC analysis. nih.gov
This technique is particularly valuable for identifying and quantifying volatile impurities or degradation products that might arise during synthesis or storage. researchgate.netresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data, enabling structural elucidation and confirmation of identity by comparing fragmentation patterns with spectral libraries. nih.gov
Table 3: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-550 amu |
| Derivatization Agent | Pentafluoropropionic anhydride |
This table provides a representative GC-MS method for the analysis of the derivatized compound, based on established methods for other aromatic amines. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Research Matrices
For the sensitive and selective detection of this compound at trace levels in complex biological matrices, such as extracts from in vitro assays or animal studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com
The sample is first subjected to chromatographic separation. The eluent is then introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where the analyte is ionized, typically forming a protonated molecule [M+H]⁺. In the tandem MS, this precursor ion is selected and fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, allowing for accurate quantification at very low concentrations. mdpi.com Derivatization may also be employed to enhance ionization efficiency and chromatographic retention. nih.govnih.gov
Table 4: Representative LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 175.1 | 160.1 | 15 |
| 175.1 | 132.1 | 25 |
This table shows hypothetical MRM transitions. The precursor ion corresponds to the protonated molecule [C11H14N2+H]⁺. Product ions would be determined experimentally by infusing a standard solution and observing the fragmentation pattern.
Capillary Electrophoresis (CE) for High-Resolution Separation and Characterization
Capillary Electrophoresis (CE) offers an alternative and complementary separation technique to HPLC. CE separates molecules based on their charge-to-size ratio in an electric field, providing extremely high separation efficiency. mdpi.com For an amine like this compound, which is protonated in acidic buffers, Capillary Zone Electrophoresis (CZE) is a suitable mode. acs.org
CE is particularly advantageous for its low sample and solvent consumption and rapid analysis times. mdpi.com The technique can be used for purity determination and characterization. Coupling CE with a mass spectrometer (CE-MS) further enhances its power by providing mass information for peak identification, which is especially useful for analyzing complex mixtures or reaction products. nih.gov
Electrochemical Analysis Techniques for Redox Properties
Electrochemical techniques, such as Cyclic Voltammetry (CV), can be employed to investigate the redox properties of this compound. The indole nucleus is known to be electroactive and can be readily oxidized. nih.govresearchgate.net By applying a varying potential to an electrode immersed in a solution of the compound, a voltammogram is generated that provides information about the oxidation potential.
This data is valuable for understanding the compound's electronic properties and its potential involvement in redox processes. The position of the amine group and the electron-donating methyl groups on the indole ring are expected to influence the ease of oxidation. nih.govrsc.org Studies on related indole derivatives show that the electrochemical behavior is often an irreversible, pH-dependent process. nih.gov
Hyphenated Analytical Techniques for Comprehensive Characterization in Interdisciplinary Research
For a truly comprehensive characterization, the coupling of multiple analytical techniques, known as hyphenation, is employed. iipseries.orgsaspublishers.com These hyphenated systems provide multi-dimensional data from a single analysis. For instance, LC-UV-MS combines liquid chromatographic separation with UV and mass spectrometric detection, offering retention time, UV spectrum, and mass data simultaneously. researchgate.netsaapjournals.org
An even more powerful combination is LC-NMR-MS, where the separated peaks from the LC are analyzed by both NMR and MS. This provides unequivocal structural elucidation of unknown impurities or metabolites without the need for time-consuming isolation. ijarnd.com These advanced hyphenated techniques are invaluable in interdisciplinary research where a complete chemical and structural profile of a compound and its related substances is required.
Research on this compound in Sensor Technology Remains an Unexplored Frontier
Despite the growing interest in the development of advanced analytical methodologies, research into the application of this compound for novel sensor platforms or detection probes is currently not documented in publicly available scientific literature.
Extensive searches for dedicated research on the utilization of this compound in the development of sensors or probes for research detection have yielded no specific findings. The current body of scientific research appears to be focused on other derivatives of the indole scaffold for such applications. For instance, studies have explored the use of 5-(1H-indol-3-yl)-pyrazolyl derivatives as colorimetric sensors for anions. researchgate.net However, this work does not involve the specific trimethylated indole amine requested.
The existing information on related indole compounds highlights their roles as intermediates in the synthesis of biologically active molecules, such as serotonin (B10506) receptor antagonists and pan-HER inhibitors. chemshuttle.comnih.gov While the amino group on the indole ring of this compound presents a potential site for functionalization to create a sensor molecule, there is no evidence to suggest that this potential has been explored or realized.
The development of novel sensor platforms often relies on molecules with specific photophysical or electrochemical properties that change in the presence of a target analyte. This can involve changes in fluorescence, color, or redox potential. The synthesis and characterization of such properties for this compound and its potential derivatives would be a necessary first step in this research area.
Given the absence of research data, no detailed findings or data tables on the development of sensor platforms or probes utilizing this compound can be presented. This particular area of analytical chemistry remains an open field for future investigation.
Potential Research Applications Beyond Biology for 2,3,4 Trimethyl 1h Indol 5 Amine
Catalysis and Ligand Design Based on the 2,3,4-Trimethyl-1H-indol-5-amine Scaffold
The presence of both a nucleophilic primary amine and an electron-rich heterocyclic system makes this compound a highly promising candidate for applications in catalysis, both as a metal-free organocatalyst and as a ligand for transition metal complexes.
Asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, and primary amino acids and their derivatives have been identified as privileged catalysts. nih.gov The primary amine group of this compound can potentially engage in enamine or iminium ion catalysis, analogous to the well-established mechanisms of proline and other primary amine catalysts.
The trimethyl-substituted indole (B1671886) framework would offer distinct steric and electronic properties compared to simpler amine catalysts. The electron-donating nature of the three methyl groups, combined with the inherent electron-richness of the indole ring, would enhance the nucleophilicity of the C5-amine. This could influence the formation rate and reactivity of key catalytic intermediates. Furthermore, the steric bulk provided by the methyl groups at the C2, C3, and C4 positions could play a crucial role in the stereochemical outcome of catalyzed reactions, potentially leading to high levels of enantioselectivity by creating a well-defined chiral pocket around the active catalytic site.
Potential organocatalytic applications for this compound or its derivatives could include:
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol and Mannich Reactions: Facilitating the formation of carbon-carbon and carbon-nitrogen bonds, respectively, to produce complex chiral molecules. nih.gov
Domino Reactions: Initiating cascade reaction sequences to rapidly build molecular complexity from simple starting materials.
The indole scaffold is a versatile platform for ligand design in transition metal catalysis. nih.govrsc.org this compound offers multiple potential coordination sites, including the indole nitrogen (N1) and the exocyclic amine nitrogen (N5), allowing it to function as a mono- or bidentate ligand. The coordination behavior of indole derivatives with transition metals like ruthenium, iridium, palladium, and copper has been extensively studied, leading to catalysts for a wide range of transformations. acs.orgnih.govacs.orgresearchgate.netmdpi.com
The specific substitution pattern of this compound would impart unique properties to the resulting metal complexes:
Electronic Effects: The three electron-donating methyl groups would increase the electron density on the indole ring and, consequently, on the coordinating nitrogen atoms. This enhanced donor capacity could stabilize higher oxidation state metal centers and modulate the redox properties of the catalyst.
Steric Tuning: The methyl groups create a defined steric environment around the metal center. This can be exploited to control substrate approach and influence the regioselectivity and stereoselectivity of catalytic reactions, such as C-H functionalization or asymmetric hydrogenation. nih.govnih.gov
The development of metal complexes with this ligand could lead to novel catalysts for reactions such as:
Cross-Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds.
C-H Activation/Functionalization: The direct conversion of C-H bonds into more complex functionalities, a key goal in sustainable chemistry. researchgate.netnih.gov
Hydrogenation and Transfer Hydrogenation: The reduction of unsaturated bonds, with potential for high selectivity due to the ligand's steric and electronic profile. nih.gov
Table 1: Potential Catalytic Applications of this compound Derivatives
| Catalysis Type | Potential Role of Compound | Key Structural Features | Potential Reactions | Relevant Findings for Indoles |
|---|---|---|---|---|
| Organocatalysis | Chiral primary amine catalyst | C5-Primary Amine, Trimethyl-substituted chiral backbone | Asymmetric Aldol, Mannich, and Michael reactions | Primary amines are privileged organocatalysts. nih.gov |
| Homogeneous Catalysis | N,N'-Bidentate Ligand | Indole N1 and Amine N5 as donor sites | Cross-Coupling, C-H Activation, Asymmetric Hydrogenation | Indole-based ligands are widely used for Ru, Pd, and Ir catalysts. nih.govnih.govresearchgate.net |
| Heterogeneous Catalysis | Ligand for immobilization | Amine group for grafting onto solid supports | Flow chemistry, Catalyst recycling | Supported metal complexes offer advantages in product separation and catalyst reuse. |
Materials Science Applications
The rigid, planar, and electron-rich nature of the indole ring makes it an attractive building block for advanced functional materials. The specific substitution of this compound provides handles for polymerization and imparts properties relevant to photophysics and electronics.
The development of high-performance polymers with tailored thermal, mechanical, and electronic properties is a major focus of materials science. The bifunctional nature of this compound (with the reactive N-H of the indole and the primary amine) allows for its incorporation into various polymer architectures.
For example, the C5-amine group can readily undergo polycondensation reactions with diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides, polyimides (after imidization), or polyureas, respectively. The rigid and bulky trimethyl-indole unit integrated into the polymer backbone would be expected to:
Enhance Thermal Stability: The aromatic and heterocyclic nature of the monomer unit can lead to polymers with high decomposition temperatures and glass transition temperatures.
Modify Solubility and Processability: The non-polar methyl groups may improve the solubility of the resulting rigid-rod polymers in organic solvents, facilitating their processing into films and fibers.
Impart Specific Optoelectronic Properties: The indole moiety can introduce charge transport and luminescent properties into the polymer chain.
Indole and its derivatives are well-known for their fluorescent properties. rsc.org The photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the nature and position of substituents on the indole ring. nih.govnih.govresearchgate.net
This compound possesses key features that suggest it is a promising fluorophore or a precursor to advanced dyes:
Electron-Donating Groups: The presence of the strong electron-donating amino group at the C5-position, in conjunction with the three weaker electron-donating methyl groups, is expected to create a system with significant intramolecular charge transfer (ICT) character upon photoexcitation. This is a common strategy for designing fluorophores with large Stokes shifts and high sensitivity to the local environment (solvatochromism). mdpi.com
Functionalization Handle: The primary amine serves as a convenient point for chemical modification. It can be reacted with various electrophiles to attach other chromophores, recognition units for sensing applications, or groups to tune solubility and photophysical properties. For instance, reaction with isothiocyanates or activated carboxylic acids of other dyes (e.g., coumarins, rhodamines) could lead to novel FRET pairs or ratiometric probes.
The enzymatic synthesis of indigoid dyes from substituted indoles further highlights the potential of this scaffold in pigment development. mdpi.com Chemical or enzymatic oxidation of this compound could potentially lead to novel dimeric pigments with unique colors, depending on the final structure.
Table 2: Predicted Photophysical Characteristics Based on Substituted Indole Analogues
| Property | Predicted Influence of this compound Structure | Rationale |
|---|---|---|
| Absorption/Emission | Likely absorption in the UV-A or near-visible region and emission in the visible spectrum. | The amino group is a strong auxochrome that typically causes a red-shift in absorption and emission. nih.gov |
| Quantum Yield | Potentially high fluorescence quantum yield. | Electron-donating groups can enhance fluorescence, although aggregation in the solid state might lead to quenching. beilstein-journals.org |
| Stokes Shift | Expected to be large. | The combination of multiple electron-donating groups can promote a significant change in geometry and electronic structure upon excitation, leading to a large separation between absorption and emission maxima. nih.gov |
| Solvatochromism | Emission wavelength likely sensitive to solvent polarity. | Molecules with strong intramolecular charge transfer (ICT) character often exhibit positive solvatochromism. mdpi.com |
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). european-mrs.com The performance of these devices is critically dependent on the ability of the organic material to transport charge carriers (electrons and holes). nih.govmdpi.com
Indole-based materials are being explored in this field due to the π-conjugated nature of the heterocyclic ring system, which can facilitate charge delocalization. The key to a good organic semiconductor is a combination of appropriate electronic energy levels (HOMO/LUMO) and favorable molecular packing in the solid state to ensure efficient intermolecular charge hopping.
This compound presents an interesting profile for investigation as an organic semiconductor:
HOMO/LUMO Tuning: The strong electron-donating character of the amino group and the methyl groups will raise the energy of the highest occupied molecular orbital (HOMO), which can facilitate hole injection from common electrodes. This makes it a potential candidate for a p-type semiconductor.
Molecular Packing: The methyl groups, while potentially hindering perfectly cofacial π-stacking, could enforce a specific, ordered packing arrangement in the solid state. Controlling this morphology is crucial for optimizing charge transport pathways. nih.gov
Polymer Building Block: As discussed previously, this compound can be used as a monomer. If copolymerized with an electron-accepting monomer, it could form a donor-acceptor polymer, a common and effective strategy for creating low band-gap materials suitable for organic solar cells.
While the direct use of this small molecule might be limited, its properties make it a valuable building block for synthesizing larger, more complex molecules or polymers designed for specific optoelectronic applications.
Applications in Supramolecular Chemistry and Host-Guest Interactions
There is currently no available research detailing the application of this compound in supramolecular chemistry or host-guest interactions. In theory, the indole ring of the compound could participate in π-π stacking interactions, a common feature in the assembly of supramolecular structures. The amine group could also act as a hydrogen bond donor, and the nitrogen atom within the indole ring as a hydrogen bond acceptor, facilitating interactions with various host molecules.
The presence and positioning of the three methyl groups would be expected to influence any potential host-guest complexation. These groups could enhance the compound's affinity for hydrophobic cavities in host molecules such as cyclodextrins or calixarenes. However, without experimental data, any discussion of binding affinities, association constants, or the specific nature of such interactions remains purely speculative.
Future Research Perspectives and Challenges in 2,3,4 Trimethyl 1h Indol 5 Amine Chemistry
Exploration of Unprecedented and Sustainable Synthetic Routes
A primary challenge in the study of polysubstituted indoles is the development of efficient and environmentally benign synthetic methodologies. nih.govrsc.org Traditional methods like the Fischer indole (B1671886) synthesis often require harsh conditions and can have a limited substrate scope. rsc.org Future research will likely focus on creating novel, sustainable routes to 2,3,4-Trimethyl-1H-indol-5-amine.
Key areas for exploration include:
Multicomponent Reactions (MCRs): These reactions offer an atom-economical approach to complex molecules in a single step, reducing waste and improving efficiency. rsc.orgrsc.org Developing an MCR strategy for this specific trimethylated indole-amine would be a significant advancement.
Green Solvents and Catalysts: Moving away from toxic solvents and heavy metal catalysts is a major goal in modern chemistry. nih.govnih.gov Research into using water or other green solvents, along with organocatalysts or biocatalysts, for the synthesis of this compound is a promising avenue.
C-H Functionalization: Direct functionalization of the indole core is a powerful strategy for late-stage diversification. rsc.org Exploring C-H activation techniques to introduce the methyl and amine groups onto a simpler indole scaffold could provide a more streamlined synthesis.
Discovery of Novel Reactivity and Derivatization Pathways
The specific arrangement of substituents on this compound—three methyl groups and an amine group—suggests unique electronic and steric properties that could lead to novel reactivity. Understanding and exploiting this reactivity is a key area for future research.
Potential derivatization pathways to be explored include:
Functionalization of the Amino Group: The 5-amino group serves as a versatile handle for a wide range of chemical transformations. nih.gov It can be acylated, alkylated, or used in condensation reactions to create a diverse library of derivatives.
Reactions at the Indole Nitrogen: The N-H of the indole ring can be substituted to modulate the compound's properties. organic-chemistry.org
Electrophilic Aromatic Substitution: The electron-donating nature of the methyl and amino groups will influence the regioselectivity of further substitutions on the benzene (B151609) ring portion of the indole.
A summary of potential derivatization sites and corresponding reaction types is presented below:
| Reactive Site | Potential Derivatization Reactions | Purpose |
| 5-Amino Group | Acylation, Alkylation, Sulfonylation, Diazotization | Introduce new functional groups, modulate biological activity |
| Indole Nitrogen (N-H) | Alkylation, Arylation, Acylation | Modify solubility, electronic properties, and steric hindrance |
| Benzene Ring (C6, C7) | Halogenation, Nitration, Friedel-Crafts | Further functionalization and exploration of structure-activity relationships |
Deeper Understanding of its Mechanistic Interactions in Complex Biological Systems
Indole derivatives are well-known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net The specific structure of this compound suggests it could interact with various biological targets. Future research should aim to elucidate these interactions.
Key research questions include:
What are the primary biological targets of this compound?
How does the substitution pattern influence its binding affinity and selectivity?
What are the downstream effects of its interaction with biological systems?
Techniques such as molecular docking, proteomics, and cell-based assays will be crucial in answering these questions. The study of related indoleamines, such as melatonin (B1676174) and serotonin (B10506), in biological systems could provide valuable insights into potential mechanisms of action. nih.govnih.gov
Development of Next-Generation Research Tools and Probes Based on its Scaffold
The indole scaffold is a popular choice for the development of fluorescent probes for detecting ions and biomolecules. rsc.orgnih.govnih.govmdpi.com The inherent fluorescence of the indole ring, combined with the potential for modification, makes this compound a candidate for the development of novel research tools.
Future work in this area could involve:
Designing Fluorescent Probes: The 5-amino group could be functionalized with specific recognition moieties to create probes for detecting metal ions, anions, or reactive oxygen species.
Bioimaging Applications: Fluorescent derivatives could be used to visualize biological processes in living cells. nih.gov
Affinity-Based Probes: The scaffold could be used to develop probes for identifying and studying specific protein targets.
Refinement of Computational Models for Enhanced Predictive Power in Design and Discovery
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.netnih.gov For this compound, computational studies can provide valuable insights into its properties and potential applications.
Future computational work should focus on:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for chemical reactions and to understand the electronic structure of the molecule. acs.org
Simulating Biological Interactions: Molecular docking and molecular dynamics simulations can help to identify potential biological targets and to understand the binding modes of the compound. nih.gov
Guiding Derivative Design: Computational models can be used to predict the properties of virtual derivatives, allowing for the rational design of new compounds with desired characteristics.
Addressing Challenges in Scalable and Cost-Effective Production for Academic Research Needs
For any compound to be widely studied, it must be available in sufficient quantities at a reasonable cost. A significant challenge for the future of this compound research is the development of a scalable and cost-effective synthesis. nih.govrug.nlnih.gov
Strategies to address this challenge include:
Process Optimization: Fine-tuning reaction conditions, such as temperature, pressure, and catalyst loading, can significantly improve the yield and reduce the cost of the synthesis.
Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, scalability, and efficiency compared to traditional batch processes.
Sourcing of Starting Materials: Identifying readily available and inexpensive starting materials is crucial for developing an economically viable synthesis.
Identification of New Interdisciplinary Research Opportunities and Collaborations
The versatile nature of the indole scaffold lends itself to a wide range of applications, creating numerous opportunities for interdisciplinary research. nih.govmdpi.compcbiochemres.com Future progress in understanding and utilizing this compound will likely be driven by collaborations between different scientific disciplines.
Potential areas for interdisciplinary collaboration include:
Medicinal Chemistry and Biology: To explore the therapeutic potential of the compound and its derivatives.
Materials Science and Organic Chemistry: To develop new functional materials, such as organic light-emitting diodes (OLEDs) or sensors.
Agricultural Science and Plant Biology: To investigate the potential roles of indoleamines in plant growth and stress responses. nih.govnih.gov
By fostering these collaborations, the scientific community can unlock the full potential of this intriguing molecule.
Q & A
Q. What are the standard synthetic routes for 2,3,4-Trimethyl-1H-indol-5-amine, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of substituted indole precursors with methylating agents. For example, multi-step protocols may include:
- Step 1 : Formation of the indole core via Fischer indole synthesis or Buchwald–Hartwig amination.
- Step 2 : Sequential methylation using reagents like methyl iodide (CH3I) in the presence of cesium carbonate (Cs2CO3) under anhydrous conditions .
- Step 3 : Amine group introduction via reductive amination or nucleophilic substitution. Optimization focuses on solvent choice (e.g., DMF or toluene), temperature control (40–100°C), and catalyst selection (e.g., palladium for cross-coupling reactions) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm methyl group positions and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C11H14N2; calc. 174.1157) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Solubility : Limited aqueous solubility due to hydrophobic methyl groups; soluble in polar aprotic solvents (e.g., DMSO).
- Stability : Sensitive to oxidation; store under inert atmospheres (N2 or Ar) at –20°C .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for methyl-substituted indoles be resolved?
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect hindered rotation of methyl groups.
- X-ray Crystallography : Resolve ambiguities using SHELXL for small-molecule refinement to confirm methyl group positions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
Q. What experimental designs are recommended to study the structure-activity relationships (SAR) of this compound in biological systems?
- Analog Synthesis : Prepare derivatives with varied methyl group configurations (e.g., 2,3-dimethyl vs. 3,4-dimethyl) to assess steric/electronic effects.
- Biological Assays : Test cytotoxicity (via MTT assay), receptor binding (radioligand displacement), or enzyme inhibition (e.g., kinase assays) .
- Data Analysis : Use multivariate statistics (PCA or cluster analysis) to correlate substituent patterns with activity trends .
Q. What challenges arise in crystallographic analysis of methyl-rich indole derivatives, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
